molecular formula C10H7NO2S B038468 5-(Pyridin-2-yl)thiophene-2-carboxylic acid CAS No. 119082-97-2

5-(Pyridin-2-yl)thiophene-2-carboxylic acid

Cat. No. B038468
CAS RN: 119082-97-2
M. Wt: 205.23 g/mol
InChI Key: HQULGJDHOPDURG-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7NO2S and a molecular weight of 205.24 . It is a solid substance and is often used in research as a building block .


Molecular Structure Analysis

The molecular structure of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid can be represented by the SMILES notation: O=C(O)C1=CC=C(C2=NC=CC=C2)S1 . This indicates that the molecule consists of a thiophene ring (C4H3S) attached to a carboxylic acid group (COOH) and a pyridine ring (C5H5N).


Physical And Chemical Properties Analysis

5-(Pyridin-2-yl)thiophene-2-carboxylic acid is a solid substance . It has a molecular weight of 205.24 and its molecular formula is C10H7NO2S .

Scientific Research Applications

Medicinal Chemistry

5-(Pyridin-2-yl)thiophene-2-carboxylic acid: plays a significant role in medicinal chemistry due to its thiophene core, which is a common structure in many pharmacologically active molecules . Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound can be used as a precursor or an intermediate in the synthesis of drugs that harness these properties.

Organic Semiconductors

In the field of electronics, thiophene derivatives are known for their application in organic semiconductors . The 5-(Pyridin-2-yl)thiophene-2-carboxylic acid can be utilized in the development of organic semiconductor materials due to its ability to facilitate charge transport, which is crucial for the performance of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

The compound’s potential in the fabrication of OFETs is linked to its semiconductor properties . OFETs are critical components in flexible electronics, and the use of thiophene derivatives can improve the efficiency and stability of these transistors.

Organic Light-Emitting Diodes (OLEDs)

5-(Pyridin-2-yl)thiophene-2-carboxylic acid: may contribute to the advancement of OLED technology . Thiophene-based compounds are often used in the emissive layers of OLEDs, where they are responsible for the emission of light when an electric current is applied.

Material Science

This compound is also relevant in material science, particularly in the synthesis of new materials with desirable thermal and electrical properties . Its molecular structure can be incorporated into polymers or other materials to enhance their performance.

Corrosion Inhibition

In industrial applications, thiophene derivatives serve as corrosion inhibitors . 5-(Pyridin-2-yl)thiophene-2-carboxylic acid could be explored for its efficacy in protecting metals and alloys from corrosion, which is vital for extending the life of industrial machinery and infrastructure.

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds, especially those with potential therapeutic effects . Its structure allows for the creation of diverse molecules that can interact with biological targets.

Analytical Chemistry

Lastly, in analytical chemistry, 5-(Pyridin-2-yl)thiophene-2-carboxylic acid can be used as a standard or a reagent in various chemical analyses to determine the presence or concentration of other substances .

Safety and Hazards

The safety data for 5-(Pyridin-2-yl)thiophene-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash hands thoroughly after handling .

properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQULGJDHOPDURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353032
Record name 5-(pyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-2-yl)thiophene-2-carboxylic acid

CAS RN

119082-97-2
Record name 5-(pyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119082-97-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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